4,6-Dichloro-2-vinylpyrimidine
Overview
Description
4,6-Dichloro-2-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H4Cl2N2 . It is also known by other names such as 4,6-dichloro-2-ethenylpyrimidine and 2-vinyl-4,6-dichloropyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-vinylpyrimidine, often involves the use of organolithium reagents . A process for the preparation of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 pyrimidine .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-vinylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving pyrimidines are often complex and involve multiple steps .Physical And Chemical Properties Analysis
4,6-Dichloro-2-vinylpyrimidine has a molecular weight of 175.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-vinylpyrimidine serves as an important intermediate in the synthesis of various compounds. For instance, it is instrumental in the production of synthetic anticancer drug dasatinib. Its synthesis involves a process of cyclization and chlorination, with specific conditions optimized for maximum yield Guo Lei-ming, 2012.
Palladium-Catalyzed Cross-Coupling Reaction
The compound plays a role in the palladium-catalyzed cross-coupling reaction of halopyrimidines with aryl- and vinyltributylstannanes. This reaction facilitates the synthesis of various vinylpyrimidines, indicating its versatility in chemical synthesis Y. Kondo et al., 1989.
Building Block for Synthesis
4,6-Dichloro-2-vinylpyrimidine has been utilized as a building block in the synthesis of complex molecules such as olomoucine. This showcases its utility in the regiocontrolled synthesis of highly substituted purines and related compounds L. Hammarström et al., 2002.
Conjugate Addition Reaction
The compound is involved in conjugate addition reactions, which yield various substituted ethylpyrimidines and quinazolines. This demonstrates its reactivity and potential in diverse chemical transformations Elizabeth Raux et al., 2010.
Safety And Hazards
Future Directions
While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.
properties
IUPAC Name |
4,6-dichloro-2-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIRYYVUNARMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623165 | |
Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-vinylpyrimidine | |
CAS RN |
684220-26-6 | |
Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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